1-[(3aS,10aS)-10a-(hydroxymethyl)-3,3a,4,10-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-2-yl]-3-methylsulfanylpropan-1-one
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Overview
Description
1-[(3aS,10aS)-10a-(hydroxymethyl)-3,3a,4,10-tetrahydro-1H-1benzoxepino[3,4-c]pyrrol-2-yl]-3-methylsulfanylpropan-1-one is a complex organic compound with a unique structure that includes a benzoxepine ring fused with a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3aS,10aS)-10a-(hydroxymethyl)-3,3a,4,10-tetrahydro-1H-1benzoxepino[3,4-c]pyrrol-2-yl]-3-methylsulfanylpropan-1-one involves multiple steps, including the formation of the benzoxepine and pyrrole rings, followed by their fusion. The reaction conditions typically involve the use of specific catalysts and reagents to facilitate the formation of these rings and their subsequent fusion.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and other advanced techniques to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(3aS,10aS)-10a-(hydroxymethyl)-3,3a,4,10-tetrahydro-1H-1benzoxepino[3,4-c]pyrrol-2-yl]-3-methylsulfanylpropan-1-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The methylsulfanyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid, while reduction of the ketone group would yield an alcohol.
Scientific Research Applications
1-[(3aS,10aS)-10a-(hydroxymethyl)-3,3a,4,10-tetrahydro-1H-1benzoxepino[3,4-c]pyrrol-2-yl]-3-methylsulfanylpropan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1-[(3aS,10aS)-10a-(hydroxymethyl)-3,3a,4,10-tetrahydro-1H-1benzoxepino[3,4-c]pyrrol-2-yl]-3-methylsulfanylpropan-1-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl and methylsulfanyl groups play crucial roles in its binding to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-[(3aS,10aS)-10a-(hydroxymethyl)-3,3a,4,10-tetrahydro-1H-1benzoxepino[3,4-c]pyrrol-2-yl]-3-methylsulfanylpropan-1-one : This compound is unique due to its specific structure and functional groups.
- Other Benzoxepine Derivatives : Compounds with similar benzoxepine structures but different functional groups.
- Pyrrole Derivatives : Compounds with similar pyrrole structures but different ring fusions and functional groups.
Uniqueness
The uniqueness of 1-[(3aS,10aS)-10a-(hydroxymethyl)-3,3a,4,10-tetrahydro-1H-1benzoxepino[3,4-c]pyrrol-2-yl]-3-methylsulfanylpropan-1-one lies in its specific combination of a benzoxepine ring fused with a pyrrole ring and the presence of hydroxymethyl and methylsulfanyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[(3aS,10aS)-10a-(hydroxymethyl)-3,3a,4,10-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-2-yl]-3-methylsulfanylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3S/c1-22-7-6-16(20)18-9-14-10-21-15-5-3-2-4-13(15)8-17(14,11-18)12-19/h2-5,14,19H,6-12H2,1H3/t14-,17-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTNZJQOBYLCMS-YOEHRIQHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(=O)N1CC2COC3=CC=CC=C3CC2(C1)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCCC(=O)N1C[C@H]2COC3=CC=CC=C3C[C@]2(C1)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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